Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The molecular structure of this compound includes a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, which is further connected to a 4-chlorophenyl group and an oxoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with 4-chlorobenzaldehyde in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is subsequently converted to the desired product through hydrolysis and esterification reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxyethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives with higher oxidation states.
Reduction: Hydroxyethyl derivatives.
Substitution: Amino or thiol-substituted phosphonic acid derivatives.
Scientific Research Applications
Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in the study of enzyme inhibition and as a potential drug candidate for various diseases.
Medicine: Investigated for its potential use in the treatment of bacterial and viral infections due to its bioactive properties.
Industry: Utilized in the production of flame retardants, plasticizers, and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism of action of phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (2-chloroethyl)-, diethyl ester
- Phosphonic acid, (phenylmethyl)-, diethyl ester
- Phosphonic acid, [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]-, diethyl ester
Uniqueness
Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester is unique due to its specific structural features, such as the presence of a 4-chlorophenyl group and an oxoethyl group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
18276-82-9 |
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Molecular Formula |
C12H16ClO4P |
Molecular Weight |
290.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-diethoxyphosphorylethanone |
InChI |
InChI=1S/C12H16ClO4P/c1-3-16-18(15,17-4-2)9-12(14)10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
AIXBPVJHSKVCIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)C1=CC=C(C=C1)Cl)OCC |
Origin of Product |
United States |
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